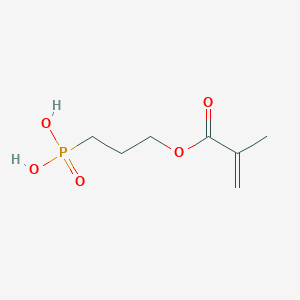
D-Alanine,propyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine, propyl ester (9CI): . It is a derivative of D-Alanine, an amino acid, and is characterized by the presence of a propyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Alanine, propyl ester (9CI) can be synthesized through the esterification of D-Alanine with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of D-Alanine, propyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine, propyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-Alanine and propanol.
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Alanine and propanol.
Oxidation: Corresponding oxo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: D-Alanine, propyl ester (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various amino acid derivatives and peptides .
Biology: In biological research, D-Alanine, propyl ester (9CI) is used to study enzyme-substrate interactions and the role of D-Alanine in metabolic pathways .
Industry: In the industrial sector, D-Alanine, propyl ester (9CI) is used in the production of biodegradable plastics and as an additive in food products to enhance flavor and nutritional value .
Mécanisme D'action
The mechanism of action of D-Alanine, propyl ester (9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release D-Alanine, which then participates in various metabolic processes. D-Alanine is known to be involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . The ester form allows for easier transport and uptake in biological systems, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
L-Alanine, propyl ester: Similar structure but with the L-enantiomer of alanine.
D-Alanine, ethyl ester: Similar structure but with an ethyl ester group instead of propyl.
D-Alanine, methyl ester: Similar structure but with a methyl ester group instead of propyl.
Uniqueness: D-Alanine, propyl ester (9CI) is unique due to its specific ester group, which influences its reactivity and solubility. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
propyl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
Clé InChI |
GSMUZACKUHJQDP-RXMQYKEDSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H](C)N |
SMILES canonique |
CCCOC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8679110.png)

![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
